molecular formula C17H8BrCl2N3O2S2 B2741468 7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1113130-72-5

7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2741468
CAS RN: 1113130-72-5
M. Wt: 501.19
InChI Key:
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Description

This compound is a quinazoline derivative, which is a class of compounds known for their significant biological activities . It contains a thiazole ring, which is a type of heterocyclic compound that often exhibits various biological activities. The compound also has several functional groups, including a carboxamide group and a thioxo group.

Scientific Research Applications

Synthesis and Computational Analysis

A study by Danylchenko et al. (2016) focused on the synthesis of a series of compounds related to 7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide. Using computational prediction tools, the research aimed at identifying potential biological activities and sorting out substances with anticipated therapeutic effects, such as antineurotic activity, which could be relevant for treating male reproductive and erectile dysfunction. The compounds were classified as slightly toxic or practically nontoxic, indicating their safety profile for further investigations (Danylchenko, Drushlyak, & Kovalenko, 2016).

Chemical Synthesis Techniques

Yadav et al. (2013) described an environmentally benign method for synthesizing derivatives similar to the specified compound. The study highlights the synthesis process's efficiency and the potential for producing such compounds with high yields, emphasizing their relevance in scientific research due to their unique structural features (Yadav, Dhakad, & Sharma, 2013).

Biological Activity Exploration

Research by Kut et al. (2021) explored oxo- and thio-substituted quinazolines, including thiazoloquinazolines, which demonstrate significant biological activities like antioxidant, antimicrobial, and antitumor effects. The study provides insights into the promising biological applications of these compounds, highlighting their potential in pharmacological research (Kut, Kut, Onysko, Balog, & Lendel, 2021).

Pharmacological Potential

A paper by Gein et al. (2015) synthesized derivatives related to the compound of interest and evaluated their antimicrobial activity. This study contributes to understanding the potential pharmacological applications of such compounds, especially in the field of antimicrobial agents (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

properties

IUPAC Name

7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8BrCl2N3O2S2/c18-7-1-2-12-11(3-7)15(24)22-14-13(27-17(26)23(12)14)16(25)21-10-5-8(19)4-9(20)6-10/h1-6H,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXCOIOLTRWQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC3=C(SC(=S)N23)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8BrCl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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